[Oxybis(methylenefuran-5,2-diyl)]dimethanol
Description
Properties
CAS No. |
54044-27-8 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[5-[[5-(hydroxymethyl)furan-2-yl]methoxymethyl]furan-2-yl]methanol |
InChI |
InChI=1S/C12H14O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-4,13-14H,5-8H2 |
InChI Key |
PYLNCKLYWMVDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)COCC2=CC=C(O2)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[5-(hydroxymethyl)furfuryl] ether typically involves the etherification of 5-hydroxymethylfurfural. This process can be catalyzed by acid catalysts such as sulfonic acid functionalized resins (e.g., Amberlyst-15 and Dowex DR2030) . The reaction conditions often include moderate temperatures and the presence of an alcohol, such as ethanol, to facilitate the etherification process .
Industrial Production Methods: Industrial production methods for Bis[5-(hydroxymethyl)furfuryl] ether are similar to laboratory synthesis but are scaled up to accommodate larger volumes. These methods often employ continuous flow reactors to ensure consistent product quality and yield . The use of heterogeneous acid catalysts in these reactors helps in achieving high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Bis[5-(hydroxymethyl)furfuryl] ether undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups into aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium dichromate.
Reduction: Catalysts such as platinum or ruthenium on carbon are used for hydrogenation reactions.
Substitution: Acid catalysts like zeolites (e.g., HZSM-5) are often employed.
Major Products:
Scientific Research Applications
Bis[5-(hydroxymethyl)furfuryl] ether has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bio-based chemicals and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of biofuels and as a component in lubricants and solvents.
Mechanism of Action
The mechanism of action of Bis[5-(hydroxymethyl)furfuryl] ether involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- The phosphanediyl group in ((furan-2-ylphosphanediyl)bis(furan-5,2-diyl))dimethanol may confer flame-retardant properties .
- Synthetic Efficiency : OBMF-H and phosphorus-containing analogs are synthesized via straightforward reductions, whereas PhDM requires multi-step routes involving amine coupling .
Polymer Performance Comparisons
*PEF = Poly(ethylene 2,5-furandicarboxylate).
Key Observations :
- Thermal Properties : OBMF-H-based copolymers exhibit thermal stability comparable to petroleum-derived polyesters (TGA onset ~300°C), while PhDM enhances glass transition temperatures (Tg) due to its rigid aromatic spacer .
- Functionality : OBMF-H’s ether linkage enables tunable gas barrier properties, critical for food packaging. In contrast, PhDM’s UV shielding is attributed to its aromatic amine group .
Challenges and Opportunities
- OBMF-H : Requires optimization of green metrics (e.g., lower PMI) and scalability for industrial adoption .
- PhDM : Complex synthesis limits large-scale production despite superior UV resistance .
- Phosphorus-Containing Analogs : Underexplored but promising for niche applications like flame retardancy .
Biological Activity
Introduction
[Oxybis(methylenefuran-5,2-diyl)]dimethanol is a chemical compound that has garnered attention for its unique structural characteristics and potential biological activities. This compound features two methylene groups connected to furan rings, along with hydroxymethyl groups that enhance its reactivity. This article delves into the biological activity of [Oxybis(methylenefuran-5,2-diyl)]dimethanol, focusing on its antioxidant properties, potential applications in pharmaceuticals, and relevant case studies.
- Molecular Formula : C12H14O4
- Molecular Weight : 238.24 g/mol
- CAS Number : Specific CAS number not provided in the sources.
Structural Characteristics
The compound's structure allows it to participate in various chemical reactions, making it suitable for multiple applications:
| Property | Description |
|---|---|
| Hydroxymethyl Groups | Contribute to reactivity and biological interactions |
| Furan Rings | Provide unique chemical properties and potential for functionalization |
Antioxidant Activity
One of the primary biological activities attributed to [Oxybis(methylenefuran-5,2-diyl)]dimethanol is its antioxidant capacity . Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.
The antioxidant activity is believed to stem from the compound's ability to donate electrons or hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This mechanism is essential for various therapeutic applications, particularly in preventing diseases associated with oxidative stress.
Potential Applications
- Pharmaceutical Development : The compound's antioxidant properties position it as a candidate for developing drugs aimed at combating oxidative stress-related conditions such as cancer and cardiovascular diseases.
- Bio-based Materials : Its unique structure allows for the creation of bio-based materials that could be utilized in sustainable product development.
Case Studies and Research Findings
Several studies have explored the biological activity of [Oxybis(methylenefuran-5,2-diyl)]dimethanol:
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of [Oxybis(methylenefuran-5,2-diyl)]dimethanol using various assays:
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | Significant scavenging activity observed |
| ABTS Assay | High antioxidant capacity noted |
The results indicated that the compound effectively neutralized free radicals, supporting its potential use in therapeutic applications.
Study 2: Cytotoxicity Assessment
Another research investigation assessed the cytotoxic effects of [Oxybis(methylenefuran-5,2-diyl)]dimethanol on cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Moderate cytotoxicity observed |
| A549 (Lung Cancer) | 30 | Effective against lung cancer cells |
These findings suggest that the compound may possess anticancer properties worth further exploration.
Q & A
Q. What are the established synthetic routes for OBMF-H, and how do their yields and green metrics compare?
OBMF-H is synthesized via sodium borohydride reduction of its precursor (e.g., OBMF) at room temperature, achieving good yields through solvent evaporation or water/organic solvent extraction. Green metrics such as Process Mass Intensity (PMI >25) indicate room for optimization in sustainability. Alternative enzymatic pathways are emerging but require further refinement to match chemical synthesis efficiency .
Q. What spectroscopic and analytical techniques are essential for characterizing OBMF-H and its polymeric derivatives?
Key techniques include:
- FTIR for functional group identification (e.g., hydroxyl and furan rings).
- NMR (¹H and ¹³C) for structural elucidation and copolymer composition analysis.
- GPC for molecular weight determination (reported up to 17,800 g/mol in copolyesters).
- DSC/TGA for thermal transitions (glass transition, melting points) and stability profiling.
- XRD for crystallinity assessment .
Q. What are the primary challenges in isolating OBMF-H during synthesis?
Isolation challenges include minimizing side reactions during reduction and optimizing solvent systems for efficient extraction. Sodium borohydride reduction requires careful control of reaction time and temperature to avoid over-reduction or degradation .
Advanced Research Questions
Q. How does enzymatic catalysis compare to traditional metal-based catalysts in synthesizing OBMF-H-derived copolyesters?
Enzymatic catalysis (e.g., lipases) offers a greener alternative to metal catalysts by operating under milder conditions (lower temperatures, solvent-free systems). However, enzymatic methods currently achieve lower molecular weights compared to traditional high-temperature metal-catalyzed polycondensation. Optimization of enzyme activity and reaction media (e.g., ionic liquids) could bridge this gap .
Q. What strategies can resolve discrepancies in molecular weight data for OBMF-H copolyesters across analytical methods?
Discrepancies arise from method-specific limitations:
- GPC requires appropriate calibration standards (e.g., polystyrene vs. polyester) to avoid underestimation.
- MALDI-TOF can complement GPC by detecting oligomer distributions.
- End-group analysis via ¹H NMR provides absolute molecular weight validation. Triangulating these methods improves accuracy .
Q. How can the thermal stability of OBMF-H copolymers be tailored for high-temperature applications?
Copolymer design plays a critical role:
- Incorporating rigid monomers (e.g., FDCA) enhances thermal stability.
- Adjusting the OBMF-H-to-flexible-diol ratio balances Tg and degradation onset (TGA data show stability up to ~250°C).
- Crosslinking strategies (e.g., UV curing) further improve heat resistance .
Q. What sustainable approaches can reduce the PMI of OBMF-H synthesis?
Strategies include:
Q. How does OBMF-H’s furan ring geometry influence copolymer gas barrier properties?
The furan ring’s planar structure enhances chain packing, reducing gas permeability. Comparative studies with non-furanic diols (e.g., ethylene glycol) show OBMF-H-based copolymers exhibit superior CO₂/O₂ barrier properties, making them promising for packaging .
Methodological Considerations
- Synthesis Optimization : Vary reaction parameters (time, temperature, catalyst loading) systematically and use DOE (Design of Experiments) to identify optimal conditions .
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., molecular weight discrepancies) using orthogonal techniques and statistical tools like principal component analysis (PCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
